molecular formula C5H4N4O B3050778 1H-Imidazo[4,5-d]pyridazin-7-ol CAS No. 28682-94-2

1H-Imidazo[4,5-d]pyridazin-7-ol

Cat. No.: B3050778
CAS No.: 28682-94-2
M. Wt: 136.11
InChI Key: DSZCQHJBMSIMNX-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-d]pyridazin-7-ol is a fused heterobicyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-d]pyridazine scaffold is recognized for its structural resemblance to purines, a feature that allows it to interact with diverse biological targets and has prompted extensive research into its therapeutic potential . This compound serves as a valuable synthetic building block for the development of novel bioactive molecules, particularly as part of ongoing efforts to create new kinase inhibitors and other targeted therapeutic agents . Researchers are exploring its applicability in several high-priority disease areas, including oncology. Fused heterocyclic systems like this one are frequently investigated for their ability to influence crucial cellular pathways in cancerous cells, such as inhibiting key enzymes like serine/threonine-protein kinases . Its structural framework also shows promise for the development of antimicrobial agents to address the growing challenge of drug-resistant bacterial and fungal strains . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dihydroimidazo[4,5-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-3(1-8-9-5)6-2-7-4/h1-2H,(H,6,7)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZCQHJBMSIMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280966
Record name 5,6-dihydro-4h-imidazo[4,5-d]pyridazin-4-one
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Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28682-94-2
Record name NSC19452
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Record name 5,6-dihydro-4h-imidazo[4,5-d]pyridazin-4-one
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Record name 1H,4H,5H-imidazo[4,5-d]pyridazin-4-one
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Synthetic Methodologies and Reaction Strategies for 1h Imidazo 4,5 D Pyridazin 7 Ol and Its Derivatives

Historical and Contemporary Approaches to Imidazo[4,5-d]pyridazine Ring System Construction

The construction of the imidazo[4,5-d]pyridazine ring system has evolved over the years, with chemists developing various strategies to access this important heterocyclic core. These methods range from classical ring-closure reactions to more modern approaches like cycloaddition and multicomponent reactions.

Ring-Closure Reactions for Imidazo[4,5-d]pyridazine Synthesis, including Hydrazine-Mediated Cyclizations

Ring-closure reactions represent a fundamental and widely utilized approach for the synthesis of the imidazo[4,5-d]pyridazine scaffold. A common strategy involves the condensation of a suitably substituted diaminopyridazine with a one-carbon synthon, such as formic acid or its derivatives. mdpi.com For instance, the reaction of 3,4-diaminopyridazine with appropriate reagents can lead to the formation of the imidazole (B134444) ring fused to the pyridazine (B1198779) core. researchgate.net

Hydrazine-mediated cyclizations are a particularly important subset of these ring-closure reactions. nih.govrsc.orgresearchgate.netpismin.com These methods often involve the use of hydrazine (B178648) or its derivatives to form the pyridazine portion of the fused ring system. For example, the reaction of dicarbonyl compounds with hydrazine can lead to the formation of a pyridazine ring, which can then be further functionalized and cyclized to form the desired imidazo[4,5-d]pyridazine. nih.gov The autoxidation of 4-hydrazinylquinolin-2(1H)-ones has also been reported as a method to synthesize pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, showcasing the utility of hydrazine in complex heterocyclic synthesis. nih.gov

A notable example involves the reaction of 5,6-dicyano-3-(2-oxo-2-ethyl)pyrazin-2(1H)-ones with hydrazine hydrate, which proceeds through an ANRORC type rearrangement and intermolecular cyclocondensation cascade to yield 2-(pyrazol-3-yl)imidazo[4,5-d]pyridazines. acs.org This highlights the versatility of hydrazine in mediating complex transformations to build the target scaffold.

Cycloaddition Reactions in the Formation of Imidazo[4,5-d]pyridazine Derivatives

Cycloaddition reactions offer an efficient and often stereoselective route to various heterocyclic systems, including the imidazo[4,5-d]pyridazine core. nih.gov The [3+2] dipolar cycloaddition is a prominent example, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. nih.gov In the context of imidazo[4,5-d]pyridazine synthesis, this could involve the reaction of a pyridazine-containing dipole with a suitable dipolarophile.

While direct [3+2] cycloadditions to form the fused imidazole ring onto a pre-existing pyridazine are less common, intramolecular Diels-Alder reactions with inverse electron demand have been successfully employed. mdpi.com In this approach, a pyridazine ring acts as the diene, and a dienophile is tethered to the pyridazine ring via a side chain. mdpi.com For example, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles have been shown to undergo thermally induced intramolecular [4+2] cycloadditions to afford fused benzonitriles. mdpi.com This strategy demonstrates the potential of cycloaddition reactions in constructing complex fused systems containing the pyridazine moiety.

Furthermore, the synthesis of pyrrolo[1,2-b]pyridazines has been achieved through a 3+2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles. nih.gov This method, while not directly yielding an imidazo[4,5-d]pyridazine, illustrates the applicability of cycloaddition strategies in building fused pyridazine-containing heterocycles.

Multicomponent Reaction Approaches to the Imidazo[4,5-d]pyridazine Scaffold

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds.

While specific MCRs for the direct synthesis of 1H-Imidazo[4,5-d]pyridazin-7-ol are not extensively documented, the principles of MCRs have been applied to the synthesis of related imidazo-fused heterocycles. researchgate.netrsc.org For instance, the Ugi-azide reaction has been utilized to prepare hybrid systems containing a 1,5-disubstituted tetrazole scaffold linked to an imidazo[1,5-a]pyridine (B1214698) core. researchgate.net This demonstrates the potential of MCRs to assemble complex heterocyclic systems in a convergent manner.

A tandem reaction sequence involving a nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine (B167233) with primary amines, followed by in situ nitro group reduction and subsequent heteroannulation with aromatic aldehydes, has been developed for the rapid construction of the imidazo[4,5-b]pyridine skeleton. acs.orgnih.gov This one-pot, multi-step process shares characteristics with MCRs in its efficiency and ability to generate structural diversity. acs.orgnih.gov

Targeted Synthetic Routes to this compound and Analogues

The synthesis of the specific target molecule, this compound, and its derivatives requires careful consideration of functional group introduction and manipulation.

Introduction of the Hydroxyl Group at Position 7

The introduction of a hydroxyl group at the 7-position of the imidazo[4,5-d]pyridazine ring is a key synthetic step. This can be achieved through several methods, often involving the use of a precursor with a suitable leaving group at the 7-position, which can then be displaced by a hydroxyl group or its synthetic equivalent.

One common strategy involves the synthesis of a 7-chloro-imidazo[4,5-d]pyridazine intermediate. unm.edu This chloro derivative can then undergo nucleophilic substitution with a hydroxide (B78521) source to introduce the desired hydroxyl group. The synthesis of the 7-chloro intermediate itself can be achieved from a corresponding pyridazinone precursor.

Another approach involves the construction of the pyridazine ring with the oxygen functionality already in place. For example, the use of a dicarbonyl compound that can cyclize with hydrazine to form a pyridazinone ring, which is a tautomer of a hydroxypyridazine, can be envisioned.

Derivatization Strategies at the 7-position (e.g., Methylthio)

The 7-position of the imidazo[4,5-d]pyridazine ring system is a key point for derivatization to generate analogues with potentially altered biological activities. google.comgoogle.com

A common strategy for derivatization involves the use of a 7-chloro intermediate, which can react with various nucleophiles. For example, to introduce a methylthio group, the 7-chloro-imidazo[4,5-d]pyridazine can be treated with sodium thiomethoxide. This nucleophilic aromatic substitution reaction replaces the chlorine atom with the methylthio group. The synthesis of 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine has been reported, showcasing the utility of this approach in a related pyridazine-containing scaffold. nih.gov

Furthermore, the synthesis of 1-methyl-1H-imidazo[4,5-d]pyridazine-4,7-dithiol has been documented, indicating that the introduction of sulfur-containing functional groups at both the 4- and 7-positions is feasible. chemsynthesis.com This suggests that a similar strategy could be employed to selectively introduce a methylthio group at the 7-position.

The table below summarizes some of the key synthetic strategies discussed:

Reaction Type Description Key Intermediates/Reagents Reference(s)
Ring-ClosureCondensation to form the fused imidazole ring.Diaminopyridazines, formic acid mdpi.comresearchgate.net
Hydrazine-Mediated CyclizationFormation of the pyridazine ring using hydrazine.Dicarbonyl compounds, hydrazine nih.govrsc.orgresearchgate.netpismin.comnih.gov
CycloadditionIntramolecular Diels-Alder reaction.3-(Alkynyl-X)-substituted 4-pyridazinecarbonitriles mdpi.com
Multicomponent ReactionConvergent synthesis from multiple starting materials.Ugi-azide reaction components researchgate.net
HydroxylationIntroduction of a hydroxyl group at the 7-position.7-Chloro-imidazo[4,5-d]pyridazine, hydroxide source unm.edu
ThiolationIntroduction of a methylthio group at the 7-position.7-Chloro-imidazo[4,5-d]pyridazine, sodium thiomethoxide nih.gov

Synthesis of Nucleoside Analogues Incorporating the Imidazo[4,5-d]pyridazine Core

The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, aimed at developing novel therapeutic agents with enhanced efficacy and selectivity. nih.gov The incorporation of the 1H-imidazo[4,5-d]pyridazine scaffold, a purine (B94841) analogue, into nucleoside structures has been an area of active investigation due to the potential of these compounds to act as antimetabolites in antiviral and anticancer therapies. acs.org

A common strategy for the synthesis of these nucleoside analogues involves the glycosylation of a suitably functionalized imidazo[4,5-d]pyridazine heterocycle. For instance, the Vorbrüggen glycosylation is a widely employed method. However, the regioselectivity of this reaction can be a significant challenge. For example, the ribosylation of imidazo[4,5-d]pyridazin-4(5H)-one has been shown to occur at the N-6 position. scilit.com To control the site of glycosylation and achieve the desired N-1 or N-3 isomer, a protecting group strategy is often necessary. The introduction of a benzyloxymethyl group at the N-5 position of the imidazo[4,5-d]pyridazin-4(5H)-one has been demonstrated to direct ribosylation to the N-1 and N-3 positions, yielding a separable mixture of the corresponding nucleosides. scilit.com

In a related approach, the synthesis of nucleoside analogues of imidazo[4,5-b]pyridine, a close structural isomer of the imidazo[4,5-d]pyridazine system, has been achieved through the direct glycosylation of substituted imidazo[4,5-b]pyridines. nih.gov This method highlights the importance of preparing the appropriately substituted heterocyclic precursors.

Researchers have also explored the synthesis of imidazo[4,5-d]pyridazine nucleosides as modulators of viral enzymes. nih.gov For example, 1-(2′-O-methyl-β-d-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione (HMC-HO4), 1-(β-d-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione (HMC-HO5), and 1-(2′-deoxy-α-d-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)dione (HMC-HO1α) have been synthesized and studied for their effects on the West Nile Virus NTPase/helicase. nih.govresearchgate.net These studies underscore the therapeutic potential of nucleoside analogues bearing the imidazo[4,5-d]pyridazine core.

Table 1: Examples of Synthesized Imidazo[4,5-d]pyridazine Nucleoside Analogues

Compound ID Heterocyclic Base Sugar Moiety Point of Attachment Reference
HMC-HO4 imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione 2′-O-methyl-β-d-ribofuranosyl N-1 nih.gov
HMC-HO5 imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione β-d-ribofuranosyl N-1 nih.gov
HMC-HO1α imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione 2′-deoxy-α-d-ribofuranosyl N-1 nih.gov
- imidazo[4,5-d]pyridazin-4(5H)-one Ribofuranose N-6 scilit.com
- 5-benzyloxymethyl-imidazo[4,5-d]pyridazin-4(5H)-one Ribofuranose N-1 and N-3 scilit.com

Chemical Transformations and Functional Group Interconversions on the Imidazo[4,5-d]pyridazine Scaffold

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the imidazo[4,5-d]pyridazine scaffold towards electrophilic and nucleophilic substitution is a critical aspect for its further derivatization and the synthesis of diverse compound libraries. The π-deficient nature of the pyridazine ring generally makes electrophilic aromatic substitution challenging. researchgate.net Conversely, the electron-deficient character of the pyridazine moiety renders the scaffold susceptible to nucleophilic attack.

Electrophilic Substitution: In related azine systems like pyridine (B92270), electrophilic substitution is disfavored due to the deactivating effect of the nitrogen atom. researchgate.netstackexchange.com When such reactions do occur, they are often directed to specific positions based on the stability of the resulting intermediates. For the imidazo[4,5-d]pyridazine system, electrophilic attack would be expected to occur preferentially on the imidazole ring, which is more electron-rich compared to the pyridazine ring. The presence of activating groups on the heterocyclic system can facilitate electrophilic substitution. For instance, in related imidazo[1,2-a]pyridines, regioselective fluorination has been achieved using Selectfluor. acs.org

Nucleophilic Substitution: The pyridazine ring in the imidazo[4,5-d]pyridazine scaffold is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or bearing a suitable leaving group, such as a halogen. wur.nlresearchgate.net For instance, halogenated pyridazines readily undergo amination reactions with potassium amide in liquid ammonia. wur.nl In the synthesis of imidazo[4,5-c]pyridine derivatives, a related scaffold, nucleophilic substitution has been employed to introduce various functionalities. acs.org The presence of a halogen at the C4 or C7 position of the imidazo[4,5-d]pyridazine ring would be a key handle for introducing nucleophiles.

Oxidative and Reductive Transformations

Oxidative and reductive transformations provide valuable routes for modifying the imidazo[4,5-d]pyridazine core and introducing new functional groups.

Oxidative Transformations: The oxidation of the imidazo[4,5-d]pyridazine scaffold can lead to the formation of N-oxides or introduce hydroxyl groups. The nitrogen atoms in the pyridazine ring are potential sites for oxidation. In a study on related imidazo[4,5-b]porphyrins, the imidazole moiety was synthesized through the oxidation of a β-aminoporphyrin to a 2,3-dioxochlorin, followed by condensation. mdpi.com While direct oxidation studies on this compound are not extensively reported, the synthesis of related 2-substituted-1H-imidazo[4,5-b]pyridines has been achieved through an air-oxidative cyclocondensation reaction. mdpi.com

Reductive Transformations: Reduction reactions can be employed to modify substituents on the imidazo[4,5-d]pyridazine ring or to alter the saturation of the heterocyclic system. For example, a nitro group, which can be introduced onto the pyridine ring of the related imidazo[4,5-b]pyridine scaffold, can be reduced to an amino group using reagents like iron in acetic acid or stannous chloride. mdpi.com This amino group can then serve as a handle for further functionalization.

Palladium-Catalyzed Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including the imidazo[4,5-d]pyridazine scaffold. researchgate.net These reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the core structure. researchgate.net

The general mechanism for these coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. stackexchange.com A key requirement for these reactions is the presence of a halide or triflate group on one of the coupling partners. Therefore, halogenated imidazo[4,5-d]pyridazine derivatives are crucial intermediates for diversification via palladium-catalyzed couplings.

In the context of the related imidazo[4,5-b]pyridine scaffold, Suzuki cross-coupling has been effectively used for the synthesis of 2-substituted and 2,6-disubstituted derivatives with biological activities. nih.gov Similarly, palladium-catalyzed amidation (Buchwald-Hartwig reaction) has been employed for the synthesis of substituted imidazo[4,5-c]pyridines. acs.orgrsc.org These methodologies can be directly applied to halogenated derivatives of this compound to introduce a wide array of aryl, alkyl, and amino substituents, thereby generating libraries of compounds for biological screening.

Table 2: Common Palladium-Catalyzed Coupling Reactions for Heterocyclic Scaffolds

Reaction Name Coupling Partners Bond Formed Catalyst/Ligand System (Examples) Reference
Suzuki-Miyaura Coupling Organoboron compound + Organic halide/triflate C-C Pd(OAc)2, Pd(PPh3)4 nih.gov
Heck Coupling Alkene + Organic halide/triflate C-C Pd(OAc)2 researchgate.net
Sonogashira Coupling Terminal alkyne + Organic halide/triflate C-C (alkyne) PdCl2(PPh3)2/CuI researchgate.net
Buchwald-Hartwig Amination Amine + Organic halide/triflate C-N Pd(OAc)2/Xantphos, Pd2(dba)3/BrettPhos mdpi.comrsc.org

Advanced Spectroscopic and Structural Characterization of 1h Imidazo 4,5 D Pyridazin 7 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 1H-Imidazo[4,5-d]pyridazin-7-ol scaffold. Through various NMR experiments, detailed information about the proton and carbon environments, as well as their connectivity, can be obtained.

Proton (¹H) NMR Spectroscopic Applications for Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides valuable insights into the electronic environment of hydrogen atoms within a molecule. In derivatives of the imidazo[4,5-d]pyridazine ring system, the chemical shifts of the protons are influenced by the electron-withdrawing or electron-donating nature of substituents and their positions on the fused heterocyclic core. For instance, in a series of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the protons on the pyridine (B92270) ring (Hpyr) typically resonate at downfield chemical shifts, often appearing as doublets. mdpi.com The aromatic protons (HAr) of a phenyl substituent also show characteristic multiplets in the aromatic region of the spectrum. mdpi.com The specific chemical shifts and coupling constants observed are crucial for confirming the substitution pattern on the heterocyclic and appended aryl rings.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Imidazo[4,5-b]pyridine Derivatives

Compound Hpyr HAr Other Protons Solvent
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine8.42–7.57 (m)8.42–7.57 (m)13.76 (s, 1H, N-H)DMSO-d₆
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine8.51 (d), 8.21 (d)8.27 (dd), 7.8 (m), 7.29 (dd)5.91(m, 1H, CH=), 5.12 (ddd, 1H, =CH₂), 4.92 (ddd, 1H, =CH₂), 4.92(ddd, 2H, CH₂)CDCl₃
5-(4-Bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one6.82 (s)7.66–8.35 (m)4.32 (s, 1H, NH), 6.40 (s, 1H, NH)Not Specified

Data compiled from various studies on related imidazopyridine and imidazopyridazine systems. mdpi.comnih.gov

Carbon-13 (¹³C) NMR Spectroscopic Applications for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of a molecule. The chemical shifts of carbon atoms in the this compound core are indicative of their hybridization and electronic environment. Quaternary carbons (Cq), such as those at the ring fusion and those bearing substituents, can be distinguished from protonated carbons (CH). The signals for carbons in the pyridazine (B1198779) and imidazole (B134444) rings appear in the aromatic region, with their precise shifts influenced by substituent effects. For example, in 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the carbon signals are spread over a wide range, allowing for the identification of individual carbons within the heterocyclic system and the phenyl ring. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[4,5-b]pyridine Derivatives

Compound Cq (heterocycle) CH (heterocycle) Cq (substituent) CH (substituent) Solvent
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine113.43, 129.22, 129.54, 129.66127.39, 127.55, 129.54, 131.40--DMSO
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine156.84, 152.04, 148.53, 146.38, 136.00, 125.39, 118.14145.37, 133.52-132.33, 131.71, 131.64, 130.09 (CHAr); 125.09 (CH=); 114.31 (=CH₂)CDCl₃

Data compiled from various studies on related imidazopyridine systems. mdpi.comuctm.edu

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or more decimal places). nih.gov This precision enables the differentiation between compounds that may have the same nominal mass but different elemental compositions. For derivatives of this compound, obtaining an accurate mass that matches the calculated theoretical mass for a proposed structure provides strong evidence for its elemental composition.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. youtube.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of particular bonds. In the context of this compound and its derivatives, IR spectroscopy can be used to identify key functional groups such as:

O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

N-H stretching: A sharp to moderately broad absorption in the 3100-3500 cm⁻¹ region can indicate the presence of the N-H bond in the imidazole ring.

C=O stretching: If the pyridazinone tautomer is present, a strong absorption band is expected in the range of 1650-1700 cm⁻¹. nih.gov

C=N and C=C stretching: Absorptions in the 1400-1650 cm⁻¹ region are characteristic of the aromatic and heteroaromatic ring systems.

The IR spectrum of 5-(4-bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one, for example, shows characteristic bands for N-H stretches (3220–3142 cm⁻¹) and a C=O stretch (1688 cm⁻¹), confirming the presence of these functional groups. nih.gov

Biological and Pharmacological Research Applications of the 1h Imidazo 4,5 D Pyridazine Scaffold Mechanistic Focus

Investigation of Molecular Recognition and Interactions with Biomolecules

The interaction of molecules based on the 1H-imidazo[4,5-d]pyridazine scaffold with biological macromolecules is a key area of research. These studies provide foundational insights into their potential as therapeutic agents by elucidating how they bind to and modulate the function of crucial biological targets like nucleic acids, enzymes, and receptors.

Derivatives of the imidazo[4,5-d]pyridazine scaffold have been shown to interact with nucleic acids, a mechanism that can underpin their biological activity. Some related imidazo (B10784944) compounds are known to function as noncovalent DNA groove-binding agents. nih.gov These interactions are often characterized by a degree of specificity, with a preference for adenine-thymidine (AT) rich sequences in the DNA groove. nih.gov Such binding can lead to the destabilization of the double-stranded DNA duplex, which may facilitate processes like DNA unwinding. nih.gov

Furthermore, certain derivatives of imidazo compounds have been demonstrated to intercalate into double-stranded DNA. This mode of interaction, where the molecule inserts itself between the base pairs of the DNA, can disrupt essential cellular processes such as DNA replication and transcription, which is a key mechanism for the activity of some anticancer agents. While many studies focus on DNA, the principles of these interactions are also relevant for understanding how these compounds might bind to structured regions of RNA.

The imidazo[4,5-d]pyridazine scaffold has proven to be a versatile template for the design of potent enzyme inhibitors targeting various enzyme families.

Nucleoside Triphosphatase/Helicase Inhibition: Nucleoside analogues incorporating the imidazo[4,5-d]pyridazine ring system have been identified as modulators of viral NTPase/helicase enzymes, which are essential for the replication of viruses like West Nile Virus (WNV) and Hepatitis C Virus (HCV). nih.govnih.gov One such compound, 1-(2'-O-methyl-beta-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione (HMC-HO4), directly interacts with the WNV enzyme to inhibit its helicase activity, which is responsible for unwinding the viral RNA genome. nih.gov

A key mechanistic insight from these studies is that the ATPase and helicase activities of the viral enzyme can be uncoupled and modulated independently by these compounds. nih.gov For instance, HMC-HO4 was found to inhibit the helicase function with a half-maximal inhibitory concentration (IC50) of 30 μM, and this inhibition is believed to be the primary reason for its antiviral effect observed in cell cultures. nih.govnih.gov This suggests that the direct inhibition of the enzyme's unwinding activity is a viable strategy for developing new antiviral drugs. nih.govnih.gov

Kinase Inhibition: The imidazo-pyridazine scaffold, in its various isomeric forms, is a prominent core in the development of kinase inhibitors. These compounds target the ATP-binding site of protein kinases, which are critical regulators of cell signaling, proliferation, and survival. Derivatives have shown potent activity against a range of kinases. For example, imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as selective inhibitors of DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) and CLKs (Cdc2-like kinases) with IC50 values often below 100 nM. nih.gov

Optimization of an imidazo[4,5-b]pyridine series led to the discovery of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in acute myeloid leukemia (AML). acs.org The lead compound from this series demonstrated potent inhibition of Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 (Kd = 6.2 nM), including clinically relevant mutant forms. acs.org The selectivity of these inhibitors is a crucial aspect of research, as off-target effects can lead to toxicity. nih.gov For instance, some haspin kinase inhibitors based on an imidazopyridazine structure were also found to be more active against CDK9 and DYRK1A, highlighting the challenges in achieving high selectivity. nih.gov

Compound ScaffoldTarget KinaseInhibition Value (IC50/Kd)Reference
Imidazo[4,5-b]pyridineAurora-A7.5 nM (Kd) acs.org
Imidazo[4,5-b]pyridineFLT36.2 nM (Kd) acs.org
Imidazo[1,2-b]pyridazinePfCLK132 nM (IC50) nih.gov
Imidazo[1,2-b]pyridazineDYRK1A50 nM (IC50) nih.gov

Derivatives of imidazo-based scaffolds have been extensively studied as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govresearchgate.net These compounds typically act as allosteric modulators, binding to a site distinct from the endogenous ligand GABA, often the benzodiazepine (B76468) binding site. nih.gov

Research has focused on developing ligands with selectivity for specific GABA-A receptor subtypes, which are assemblies of different subunits (e.g., α1-6, β1-3, γ1-3). nih.govresearchgate.net For example, selective modulation of α5-containing GABA-A receptors (α5-GABAARs) is pursued for enhancing cognitive performance. nih.gov The binding affinity and selectivity of these novel ligands are determined through receptor binding studies, often using radioligand assays in screening panels against dozens of receptors and ion channels to identify potential off-target interactions. nih.gov Molecular modeling and docking studies have revealed that the binding of these modulators in the GABA-A receptor pocket is stabilized by a combination of hydrogen bonds, π–π stacking, and hydrophobic interactions. semanticscholar.org

Exploration of Biological Activity in Cellular and In Vitro Models with Mechanistic Insights

Building on the understanding of molecular interactions, research extends to cellular and in vitro models to see how these interactions translate into biological activity. These studies provide mechanistic insights into how imidazo[4,5-d]pyridazine-based compounds affect complex cellular processes.

A significant area of application for the imidazo[4,5-d]pyridazine scaffold and its isomers is in the development of anticancer agents that modulate cellular proliferation.

Tubulin Polymerization Inhibition: Several series of imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death). mdpi.com Immunofluorescence staining in cancer cells treated with these compounds confirms the disruption of the microtubule network. nih.govnih.gov Computational analysis and docking simulations suggest that these molecules bind at or near the colchicine (B1669291) binding site on β-tubulin, physically interfering with the assembly of tubulin dimers into microtubules. nih.govnih.gov

Compound SeriesCell LineAntiproliferative Activity (IC50)MechanismReference
Imidazo[4,5-b]pyridine AcrylonitrilesVarious Cancer Lines0.2–0.6 μMTubulin Polymerization Inhibition nih.govresearchgate.net
Fused Imidazo[1,2-a]pyrazine AnaloguesKelly (Neuroblastoma)Sub-micromolarTubulin Polymerization Inhibition nih.gov

Kinase Inhibition: As discussed previously, the inhibition of protein kinases is a primary mechanism by which these compounds can control cell proliferation. The inhibition of kinases like Aurora A/B and FLT3 by imidazo[4,5-b]pyridine derivatives directly blocks the signaling pathways that drive the growth and survival of cancer cells, particularly in hematological malignancies like AML. acs.org The cellular consequence of inhibiting these kinases is the induction of cell cycle arrest and apoptosis, which forms the basis of their anticancer activity. nih.gov

The imidazo[4,5-d]pyridazine scaffold is also a valuable starting point for the development of antiviral agents.

The inhibition of the WNV NTPase/helicase by compounds like HMC-HO4 provides a clear example of this application. nih.govnih.gov In cell-based assays, treatment with these imidazo[4,5-d]pyridazine nucleosides leads to a dose-dependent reduction in the amount of WNV RNA in infected cells, demonstrating that the enzymatic inhibition translates into a tangible antiviral effect. researchgate.net The helicase enzyme is a type of RNA-dependent RNA polymerase, a key player in the replication and transcription of RNA viruses, making it a prime target for broad-spectrum antiviral drugs. nih.gov

In a different approach targeting viral replication, an imidazo[1,5-b]pyridazine (B2384543) moiety was used as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov Researchers created hybrid molecules by linking this NNRTI to d4T, a known nucleoside reverse transcriptase inhibitor (NRTI). nih.gov This strategy aimed to create a single molecule that could inhibit the HIV reverse transcriptase enzyme through two different mechanisms, potentially increasing potency and overcoming drug resistance. These conjugates were shown to be effective against HIV-1, HIV-2, and even nevirapine-resistant HIV-1 strains in vitro. nih.gov

Disruption of Microbial Cellular Processes

The 1H-imidazo[4,5-d]pyridazine scaffold and its derivatives have demonstrated notable potential in combating microbial infections through the disruption of essential cellular processes. Key areas of investigation include the inhibition of bacterial DNA gyrase and the interference with fungal cell wall synthesis.

DNA Gyrase Inhibition: Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a well-established and attractive target for antibacterial agents. researchgate.netnih.gov The enzyme's function involves the introduction of negative supercoils into DNA, a process that requires the hydrolysis of ATP. researchgate.net The GyrB subunit of DNA gyrase contains the ATPase active site, and its inhibition prevents the energy-dependent strand-passage reaction, ultimately leading to bacterial cell death. researchgate.netnih.gov

Research has shown that derivatives of fused heterocyclic systems, including those related to the imidazo[4,5-d]pyridazine structure, can act as potent inhibitors of DNA gyrase. researchgate.netnih.govresearchgate.net For instance, novel 4,5-dihydropyrazole derivatives have been designed and synthesized as DNA gyrase inhibitors, with some compounds exhibiting significant antibacterial activity. nih.govresearchgate.net One particular derivative, compound 4d, demonstrated potent activity against Gram-positive bacteria and strong inhibition of B. subtilis and S. aureus DNA gyrase. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the DNA gyrase active site, revealing key interactions that contribute to their inhibitory effects. nih.gov

Inhibition of Fungal Cell Wall Synthesis: The fungal cell wall is a dynamic and essential structure that protects the fungus from osmotic stress and is crucial for its growth and morphogenesis. Unlike mammalian cells, fungi possess a cell wall, making it an excellent target for selective antifungal therapies. While direct evidence for 1H-imidazo[4,5-d]pyridazin-7-ol in inhibiting fungal cell wall synthesis is specific, the broader class of imidazo-fused heterocycles has shown promise in this area.

Studies on various imidazo[1,2-b]pyridazine and pyrimido[4,5-d]pyridazinone derivatives have revealed significant antifungal activities against a range of pathogenic fungi. researchgate.netnih.gov For example, certain 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have displayed broad-spectrum antifungal activities. researchgate.net The mechanism of action for some antifungal compounds involves cytomorphological alterations such as cell shrinkage and cytoplasmic condensation, which can be indicative of cell wall and membrane integrity disruption. researchgate.net Furthermore, new hybrids of pyrimido[4,5-d]pyridazinone-N-acylhydrazone have shown potent fungicidal profiles against Paracoccidioides brasiliensis and Candida species. nih.gov These findings underscore the potential of the broader imidazo-pyridazine scaffold in the development of novel antifungal agents that may act through various mechanisms, including the disruption of cell wall synthesis.

Scaffold Potential in Drug Design and Medicinal Chemistry Research

The inherent structural features of the 1H-imidazo[4,5-d]pyridazine scaffold make it a valuable starting point for the design and development of new therapeutic agents. Its chemical stability, synthetic accessibility, and ability to engage with a multitude of biological targets contribute to its "privileged" status in medicinal chemistry. nih.gov

Design of Novel Scaffolds for Target-Specific Biological Modulation

The adaptability of the 1H-imidazo[4,5-d]pyridazine core allows for its elaboration into novel scaffolds tailored for specific biological targets. nih.govnih.gov This has been demonstrated in the pursuit of inhibitors for various protein kinases, which are critical regulators of cellular processes and are often implicated in diseases like cancer. nih.govnih.gov

For example, imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent anticancer agents with inhibitory activity against cyclin-dependent kinase 9 (CDK9). nih.gov Several of these compounds showed significant activity against breast and colon cancer cell lines, with IC50 values in the micromolar range against CDK9. nih.gov Molecular docking studies have further supported these findings by illustrating the binding modes of these compounds within the CDK9 active site. nih.gov

Similarly, the imidazo[1,2-b]pyridazine scaffold has been explored for its potential as a protein kinase inhibitor, with derivatives showing selectivity for DYRKs and CLKs, as well as potent inhibition of Plasmodium falciparum CLK1 (PfCLK1). pasteur.fr This highlights the scaffold's utility in developing treatments for parasitic diseases by targeting parasite-specific kinases. pasteur.fr The design of such target-specific molecules often involves computational methods to predict binding affinity and guide synthetic efforts.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Interactions

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. nih.govnih.gov For the 1H-imidazo[4,5-d]pyridazine scaffold and its analogs, SAR studies have been instrumental in optimizing their interactions with biological targets and improving their pharmacological profiles. nih.govnih.govnih.gov

In the development of imidazo[1,5-a]pyridine (B1214698) derivatives as 5-HT4 receptor partial agonists for cognitive disorders, focused SAR studies and optimization of ADME (absorption, distribution, metabolism, and excretion) properties led to the discovery of a lead compound with potent and selective activity. nih.govresearchgate.net These studies often involve systematic modifications of different parts of the scaffold, such as the substituents on the imidazole (B134444) or pyridazine (B1198779) rings, and evaluating the impact of these changes on biological activity. nih.govresearchgate.netmdpi.com

For instance, in the development of antifungal imidazo[4,5-b]pyridine derivatives, SAR analysis revealed that the nature of substituents at various positions significantly influenced their fungicidal activity. researchgate.netmdpi.com Similarly, SAR studies of imidazo-pyridinium analogs as antagonists of the Neuropeptide S receptor helped to identify the key structural elements necessary for their antagonistic activity, guiding the design of more potent compounds. nih.gov

Interactive Data Table: SAR of Antifungal Imidazo[4,5-b]pyridine Derivatives researchgate.netmdpi.com

CompoundR1R2R3Antifungal Activity (Inhibition %)
4a HHH62.1 (B. cinerea), 32.0 (R. solani), 52.1 (C. capsici)
4g HHMeHigh
4h HHEtHigh
4i HHn-PrHigh
4j HHi-PrHigh
4k HHi-BuLower
4l HHPhLower
4m HHBnLower
4w MeHH45.9 (B. cinerea), 28.1 (R. solani), 26.6 (C. capsici)

This data illustrates that for a series of benzo researchgate.netnih.govimidazo[1,2-d] researchgate.netnih.govnih.govtriazine derivatives, smaller alkyl groups at the R3 position (like methyl, ethyl, n-propyl, and isopropyl) led to higher antifungal activity compared to bulkier substituents. mdpi.com Furthermore, a methyl group at the R1 position was found to weaken the antifungal activity. mdpi.com Such detailed SAR information is crucial for the rational design of more effective and specific drug candidates based on the 1H-imidazo[4,5-d]pyridazine scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1h Imidazo 4,5 D Pyridazin 7 Ol Derivatives

Correlating Specific Structural Modifications with Observed Biological Responses

The biological activity of a compound is intrinsically linked to its chemical structure. In the realm of imidazo[4,5-d]pyridazine derivatives and their analogs, even minor structural modifications can lead to significant changes in their biological profiles. SAR studies aim to identify these key structural features and their impact on efficacy and selectivity.

Research on related imidazo[1,2-b]pyridazine (B131497) derivatives has demonstrated the critical role of substituents in determining their inhibitory activity against kinases like BCR-ABL. For instance, the introduction of a 4-((pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazol-1-yl)phenyl group at the 3-position of the imidazo[1,2-b]pyridazine core, coupled with a benzamide (B126) moiety, yielded compounds with potent inhibitory activity. nih.gov One of the most active compounds in this series, 16a , exhibited an IC50 value of 8.5 nM against BCR-ABL1 kinase. nih.gov This highlights the importance of an extended, aromatic substituent at this position for achieving high potency.

Similarly, in the context of imidazo[1,2-c]pyrimidine (B1242154) derivatives, which share a fused heterocyclic system, modifications have been shown to enhance oral efficacy for inhibiting Syk family kinases. This suggests that for the 1H-imidazo[4,5-d]pyridazin-7-ol scaffold, strategic placement of substituents could be crucial for improving pharmacokinetic properties, a key aspect of drug development. researchgate.net

The following interactive table summarizes the structure-activity relationship of selected imidazo[1,2-b]pyridazine derivatives as BCR-ABL kinase inhibitors, illustrating the impact of structural changes on biological activity. nih.gov

CompoundR GroupBCR-ABL IC50 (nM)K562 Cell Line IC50 (nM)
16a3-methylbenzamide8.5<2
16i3-chlorobenzamideNot specified<2

This table is based on data for imidazo[1,2-b]pyridazine derivatives and is intended to illustrate SAR principles that may be applicable to this compound derivatives.

Influence of Substituents on Molecular Recognition, Binding Affinity, and Selectivity

The nature and position of substituents on the this compound core are paramount in dictating how these molecules interact with their biological targets. These interactions, which include hydrogen bonding, hydrophobic interactions, and electrostatic forces, govern the binding affinity and selectivity of the compound.

For the related imidazo[4,5-b]pyridine series, which are isomers of the target scaffold, studies have shown that the introduction of different functional groups can modulate their antiproliferative activity. For example, N-phenyl-imidazo[4,5-b]pyridin-2-amines have been synthesized and shown to exhibit potent anti-proliferative and CDK9 inhibitory activities. nih.gov The phenylamino (B1219803) group at the 2-position appears to be a key feature for this activity.

Furthermore, in the study of imidazo-pyridinium analogs as neuropeptide S receptor antagonists, the length and nature of the substituent at the N1 position significantly impacted potency. nih.gov A phenylpropyl chain at this position resulted in a substantial improvement in inhibitory concentration (IC50) values. nih.gov This underscores the importance of optimizing substituent size and flexibility to achieve optimal interaction with the target's binding pocket.

The selectivity of these compounds is also heavily influenced by their substitution patterns. For instance, in the development of cathepsin S inhibitors based on a 1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold, adjusting the pKa of a basic nitrogen atom through substituent modification allowed for the separation of desired cellular activity from undesired tissue accumulation. nih.gov This highlights a sophisticated level of control that can be exerted through subtle structural changes.

The following interactive table illustrates the effect of substituents on the potency of imidazo-pyridinium analogs as neuropeptide S receptor antagonists. nih.gov

CompoundSpacer Unit at N1cAMP Assay IC50 (nM)
20aMethyleneSimilar to original hit
20bEthyleneSimilar to original hit
20cEthanoneSimilar to original hit
20dPhenyl propyl110
20ePropenylbenzene45

This table is based on data for imidazo-pyridinium analogs and is intended to illustrate the influence of substituents on binding affinity, a principle that would apply to this compound derivatives.

Pharmacophore Modeling and Ligand-Based Drug Design Implications

Pharmacophore modeling is a powerful computational tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov This model can then be used to screen large compound libraries to identify new potential hits or to guide the design of more potent and selective analogs.

For the this compound scaffold, a pharmacophore model would likely include key features such as:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the imidazole (B134444) and pyridazine (B1198779) rings, as well as the hydroxyl group at the 7-position, can act as both hydrogen bond donors and acceptors. These are crucial for anchoring the ligand within the target's binding site.

Aromatic/Hydrophobic Regions: The fused ring system itself provides a planar, aromatic surface that can engage in hydrophobic and pi-stacking interactions with the target protein.

Substituent Vectors: The model would also define specific vectors where substituents can be placed to enhance binding affinity and selectivity, based on the known topology of the target's active site.

Ligand-based drug design, which relies on the knowledge of active compounds, can be effectively applied to the this compound series. By analyzing the structures of known active analogs of related imidazopyridazines, common structural motifs and key interaction points can be identified. This information can then be used to construct a pharmacophore hypothesis even in the absence of a known protein structure.

For example, a study on pyridazinone-based molecules utilized pharmacophore-based inverse virtual screening to identify potential new targets for a library of compounds that were inactive against their originally intended target. nih.gov This demonstrates the utility of pharmacophore models in repurposing existing chemical scaffolds.

The development of a robust pharmacophore model for this compound derivatives would be a critical step in unlocking their full therapeutic potential, guiding medicinal chemists in the rational design of new and improved drug candidates.

Future Perspectives and Emerging Research Directions

Development of Novel, Sustainable, and Efficient Synthetic Methodologies

The synthesis of 1H-Imidazo[4,5-d]pyridazin-7-ol and its analogs is a cornerstone of its continued exploration. Current efforts are focused on developing more efficient, sustainable, and versatile synthetic strategies.

One promising direction is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times and improve yields for the synthesis of related fused heterocyclic systems, such as pyrido fused imidazo[4,5-c]quinolines. rsc.org The application of MAOS to the synthesis of imidazo[4,5-d]pyridazines could offer a more environmentally friendly and economically viable approach by reducing reaction times and energy consumption. rsc.org

Furthermore, the development of one-pot multicomponent reactions (MCRs) is a key area of interest. mdpi.com MCRs, such as the Groebke–Blackburn–Bienaymé reaction, allow for the construction of complex heterocyclic scaffolds from simple starting materials in a single step, minimizing waste and purification efforts. mdpi.com Adapting MCR strategies for the synthesis of functionalized this compound derivatives could significantly streamline the drug discovery process.

The exploration of green chemistry principles is also paramount. This includes the use of environmentally benign solvents like water or ethanol (B145695) and the development of catalyst-free or reusable catalyst systems. researchgate.netnih.gov For instance, procedures using water-isopropanol mixtures as a green solvent have been successfully employed for the synthesis of related imidazo[4,5-b]pyridine scaffolds. researchgate.net

Synthetic ApproachKey AdvantagesRelevant Research
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, improved yields, energy efficiency. rsc.orgDevelopment of rapid and efficient routes to fused imidazopyridine systems. rsc.org
One-Pot Multicomponent Reactions (MCRs)High atom economy, reduced waste, simplified procedures. mdpi.comSynthesis of diverse heterocyclic libraries for drug discovery. mdpi.com
Green Chemistry ApproachesUse of non-toxic solvents, reduced environmental impact, sustainability. researchgate.netnih.govSynthesis of pyridazine (B1198779) C-nucleosides in neutral conditions. nih.gov

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational tools are becoming increasingly indispensable in the rational design and optimization of drug candidates. For this compound derivatives, these approaches can accelerate the discovery of potent and selective molecules.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are central to this effort. Molecular docking studies, for example, can predict the binding modes of imidazo[4,5-d]pyridazine derivatives with their biological targets, providing insights into structure-activity relationships (SAR). nih.govnih.gov This information is crucial for designing new analogs with improved affinity and selectivity. For instance, docking studies were used to explain the SAR of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. nih.gov

Quantitative structure-activity relationship (QSAR) studies are also valuable for predicting the biological activity of novel compounds based on their physicochemical properties. mdpi.com By developing robust QSAR models, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target protein, helping to elucidate the binding mechanism and predict the stability of the complex. nih.gov These simulations were performed to understand the binding pattern of pyridazin-4-one derivatives with RIPK1. nih.gov

Computational MethodApplication in Drug DiscoveryExample
Molecular DockingPredicting binding modes and guiding lead optimization. nih.govnih.govElucidating the binding of pyridazin-4-one derivatives to RIPK1. nih.gov
QSARPredicting biological activity and prioritizing synthetic targets. mdpi.comDeveloping predictive models for TRAP1 inhibitors. mdpi.com
Molecular DynamicsSimulating ligand-protein interactions and assessing complex stability. nih.govInvestigating the dynamic binding of necroptosis inhibitors. nih.gov

Broadening the Scope of Biological Targets and Elucidating Novel Mechanistic Pathways

While derivatives of the imidazopyridazine scaffold have shown promise in various therapeutic areas, there is significant potential to explore new biological targets and unravel novel mechanisms of action.

Initial studies have highlighted the potential of imidazo[4,5-d]pyridazine derivatives as antiviral agents , with some compounds showing the ability to induce interferon production. Further investigation into their efficacy against a broader range of viruses and the elucidation of their specific antiviral mechanisms are warranted. Some imidazo[4,5-d]pyridazine nucleosides have been shown to modulate the helicase activity of the West Nile Virus. nih.gov

The anticancer properties of related imidazo[4,5-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are well-documented, with compounds inhibiting protein kinases like CDK9 and Aurora kinases. nih.govnih.gov Future research should focus on identifying the specific cancer-related targets of this compound derivatives and exploring their potential in combination therapies.

Furthermore, the immunomodulatory effects of related imidazoquinoline compounds, which act as Toll-like receptor 7 (TLR7) agonists, suggest that this compound derivatives could also modulate immune responses. researchgate.net This opens up possibilities for their use in treating autoimmune diseases or as vaccine adjuvants.

Elucidating the precise mechanism of action is crucial for the development of any new therapeutic agent. This involves identifying the direct molecular targets and understanding how their modulation leads to the observed biological effects. Techniques such as chemical proteomics and genetic screening can be employed to identify these targets.

Integration with High-Throughput Screening and Chemical Biology Approaches for Discovery

To accelerate the discovery of new bioactive compounds based on the this compound scaffold, the integration of high-throughput screening (HTS) and chemical biology approaches is essential.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets or in phenotypic assays. nih.gov The development of robust and miniaturized assays is key to the successful implementation of HTS campaigns for imidazo[4,5-d]pyridazine derivatives. nih.govnih.gov

Chemical biology utilizes small molecules as tools to probe biological systems. By synthesizing libraries of this compound derivatives with diverse functionalities, researchers can identify chemical probes to study specific cellular processes or validate new drug targets. researchgate.net The "click chemistry" approach, for example, facilitates the high-throughput synthesis of azide (B81097) libraries suitable for in situ screening. rsc.org

Q & A

Q. Q1. What are the common synthetic routes for 1H-Imidazo[4,5-d]pyridazin-7-ol and its derivatives?

Methodological Answer: The Vorbrüggen glycosylation reaction is a key method for synthesizing imidazo[4,5-d]pyridazine derivatives. For example, ethyl 5(4)-cyano-1H-imidazole carboxylate can undergo glycosylation with ribofuranosyl analogs to yield regioisomeric nucleosides (64% and 36% yields). Subsequent deprotection with t-butylamine (91% yield) and transesterification with sodium ethoxide (71% yield) are critical steps . Additionally, base-promoted cyclization of amidines and ketones under transition-metal-free conditions enables spiro-fused 4,5-dihydro-1H-imidazol-5-one formation, offering an eco-friendly route .

Q. Q2. How can structural ambiguities in imidazo[4,5-d]pyridazine derivatives be resolved experimentally?

Methodological Answer: Regioisomeric assignments rely on 1H-NMR analysis, particularly comparing coupling constants and chemical shifts to ribofuranosyl analogs. For example, in glycosylation products, the orientation of substituents (e.g., cyano vs. carboxylate groups) is determined by splitting patterns in aromatic proton regions . X-ray crystallography is also used for unambiguous structural confirmation, as demonstrated for 1-(1H-imidazo[4,5-f][1,10]phenanthroline-2-yl)naphthalen-2-ol .

Advanced Research Questions

Q. Q3. How do computational methods predict the stability and reactivity of imidazo[4,5-d]pyridazine-based high-energy-density compounds (HEDCs)?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3PW91 level are used to analyze HOMO-LUMO gaps, bond dissociation energies (BDEs), and detonation properties. For example:

  • HOMO-LUMO gaps (3.70–4.08 eV) correlate with kinetic stability; larger gaps indicate lower reactivity .
  • Detonation velocities (8.12–9.45 km/s) and pressures (29.60–42.37 GPa) are calculated using Kamlet-Jacobs equations, with oxygen balance (OB) and density as key inputs .
  • BDEs of trigger bonds (e.g., C–NO₂) are critical for assessing sensitivity. Compounds with BDEs < 80 kJ/mol are highly sensitive .

Q. Q4. What pharmacological mechanisms are explored for imidazo[4,5-d]pyridazine derivatives?

Methodological Answer: These derivatives are studied as:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibitors , targeting nucleotide metabolism in pathogens .
  • GABAA receptor positive allosteric modulators , where thiazolo[4,5-d]pyrimidin-7-one analogs enhance chloride ion influx for anticonvulsant effects .
  • Antiviral agents , with glycosylated nucleosides (e.g., 2′-C-methyl-β-D-ribofuranosyl derivatives) showing anti-HCV activity by mimicking purine isosteres .

Experimental Design Tip:
In vitro receptor binding assays (e.g., radioligand displacement) and patch-clamp electrophysiology are used to validate GABAA modulation .

Q. Q5. How can researchers address contradictions in synthetic yields or unexpected byproducts?

Methodological Answer:

  • Byproduct Analysis : For example, hydrazine treatment of imidazo[4,5-d]pyridazin-7-ol derivatives may yield bis-adducts (5–12% yields). LC-MS and <sup>13</sup>C-NMR help identify side products, such as dimerization via unreacted hydrazine intermediates .
  • Reaction Optimization : Adjusting stoichiometry (e.g., reducing hydrazine excess) or solvent polarity (e.g., ethanol vs. DMF) can suppress undesired pathways .

Case Study:
In Vorbrüggen glycosylation, regioselectivity issues arise due to competing nucleophilic sites. Pre-complexation of the sugar donor with Lewis acids (e.g., TMSOTf) improves regiocontrol .

Q. Q6. What strategies enhance the thermal stability of imidazo[4,5-d]pyridazine-based HEDCs?

Methodological Answer:

  • Density Modification : Introducing nitro (–NO₂) or amino (–NH₂) groups increases crystal density (1.83–2.08 g/cm³) and stabilizes the lattice via hydrogen bonding .
  • π-Stacking Design : Planar fused-ring systems (e.g., phenanthroline extensions) improve thermal stability by enhancing intermolecular interactions .

Q. Q7. How are imidazo[4,5-d]pyridazine derivatives characterized for electronic properties?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measures redox potentials to assess electron-withdrawing/donating effects. For example, nitro-substituted derivatives show reduction peaks at -0.8 V vs. Ag/AgCl .
  • UV-Vis Spectroscopy : π→π* transitions in the 250–350 nm range correlate with conjugation length, useful for tuning optoelectronic properties .

Q. Q8. What analytical techniques validate synthetic purity in complex heterocycles?

Methodological Answer:

  • HPLC-PDA : Purity >98% is achieved using C18 columns with acetonitrile/water gradients.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]<sup>+</sup> for C₈H₅N₃O: 159.0426 Da) .

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1H-Imidazo[4,5-d]pyridazin-7-ol
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